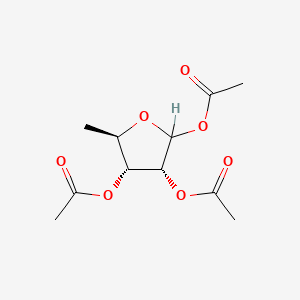

三-O-乙酰-5-脱氧-D-呋喃核糖

描述

Tri-O-acetyl-5-deoxy-D-ribofuranose is a deoxy sugar derivative that has been synthesized from D-ribose through various chemical pathways. It is a key intermediate in the synthesis of certain pharmaceuticals, including the anticancer drug Capecitabine .

Synthesis Analysis

Several methods have been developed to synthesize Tri-O-acetyl-5-deoxy-D-ribofuranose. One approach involves a practical route starting from D-ribose, proceeding through ketalization, esterification, reduction, hydrolysis, and acetylation, achieving an overall yield of more than 30% . Another method reports an overall yield of 73% by converting 1-O-methyl-2,3-O-isopropylidene-D-ribofuranose through esterification, reduction, deprotection, and acetylation . A different synthesis from D-ribose by methylation and protection, followed by esterification, reduction, deprotection, and acetylation, resulted in an overall yield of about 48% .

Molecular Structure Analysis

The molecular structure of related compounds has been examined using X-ray crystallography and NMR spectroscopy. For instance, the X-ray crystallographic analysis of 1,2,3,5-tetra-O-acetyl-4-deoxy-4-C-[(S)-ethylphosphinyl]-α-d-ribofuranose confirmed the proposed configuration and provided insights into the favored conformations of P-in-ring analogs of aldopentofuranose peracetates in solution .

Chemical Reactions Analysis

The chemical reactivity of Tri-O-acetyl-5-deoxy-D-ribofuranose and its analogs has been explored in various studies. For example, the synthesis of 3-acetamido-3,5-dideoxy-D-ribose involved multiple steps, including periodate oxidation, hydrogenation, tosylation, iodination, and N-acetylation, demonstrating the compound's versatility in undergoing chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of Tri-O-acetyl-5-deoxy-D-ribofuranose are inferred from its synthesis and the properties of similar compounds. For example, the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose involved reductive displacement with hydride reagents, indicating its reactivity towards nucleophilic agents. The overall yield of 56% from D-ribose suggests that the synthesis is efficient and suitable for multi-gram preparations . The crystalline nature of some derivatives, as indicated by the formation of crystalline osazones, suggests that Tri-O-acetyl-5-deoxy-D-ribofuranose may also be isolated in a crystalline form under certain conditions .

科学研究应用

合成路线和产率

已经开发了多种合成路线来制备三-O-乙酰-5-脱氧-D-呋喃核糖,每种路线的效率和产率各不相同。一种值得注意的方法从 D-核糖开始,包括缩酮化、酯化、还原、水解和乙酰化步骤,总产率超过 30% (张等人,2013)。另一种从 D-核糖开始的方法包括脱氧、水解和乙酰化步骤,以 56% 的总产率得到该化合物 (Sairam 等人,2003)。此外,一种实现 48% 总产率的方法包括甲基化、保护、酯化、还原、脱保护和乙酰化步骤 (郝,2010)。

在药物合成中的应用

三-O-乙酰-5-脱氧-D-呋喃核糖作为各种药物合成的关键中间体。一个值得注意的应用是它在抗癌药物卡培他滨合成中的作用。该化合物通过一系列步骤制备,包括酯化、还原、脱保护和乙酰化,从 D-核糖的总产率为 73% (张文娜,2014)。这证明了该化合物在生产医学上重要的药物中的关键作用。

安全和危害

Tri-O-acetyl-5-deoxy-D-ribofuranose has been classified as causing serious eye irritation, meaning that it can cause significant discomfort and even damage if it comes into contact with the eyes . It may also cause respiratory irritation, which can be particularly problematic for individuals who suffer from asthma or other respiratory issues .

属性

IUPAC Name |

[(2R,3R,4R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEJETQVUQAKTO-ZBCCYFLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-O-acetyl-5-deoxy-D-ribofuranose | |

CAS RN |

37076-71-4, 62211-93-2 | |

| Record name | D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37076-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-O-acetyl-5-deoxy-D-ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037076714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tri-O-acetyl-5-deoxy-D-ribofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose in pharmaceutical chemistry?

A1: 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose is a crucial building block in the synthesis of Capecitabine [, , , ]. Capecitabine is an orally administered chemotherapy drug used to treat certain types of breast and colorectal cancers.

Q2: What are the common starting materials and synthetic approaches for producing 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose?

A2: D-ribose is the primary starting material used in the synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose [, , , ]. Several synthetic routes have been explored, generally involving a series of protection, deoxygenation, deprotection, and acetylation reactions.

Q3: Can you elaborate on the different synthetic routes mentioned in the research papers?

A3: Certainly. One approach involves methylation and protection of D-ribose to form 1-O-methyl-2,3-O-isopropylidene-D-ribofuranose, followed by esterification, reduction, deprotection, and acetylation [, ]. Another method utilizes esterification, iodination, reduction with Raney Nickel, hydrolysis, and acylation of D-ribose []. A third route employs ketalization, esterification, reduction, hydrolysis, and acetylation of D-ribose [].

Q4: The research mentions the formation of anomers during synthesis. Could you explain this?

A4: During the acetylation step, both alpha and beta anomers of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose can form []. These anomers differ in the spatial arrangement of the acetyl group at the anomeric carbon.

Q5: How can the desired beta anomer be isolated from the anomeric mixture?

A5: Research suggests that using specific alkyl amine-based or cyclic amine-based bases, like triethylamine or dicyclohexylamine, during the acetylation reaction can favor the formation of the beta anomer []. Additionally, selective crystallization techniques using specific solvents and anti-solvents can effectively isolate the beta anomer from the mixture.

Q6: What is the structural conformation of 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose?

A6: X-ray crystallography analysis revealed that the ribofuranose ring in 1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose adopts a C2-exo, C3-endo twist configuration []. Interestingly, this conformation is consistent with the structure of the parent compound, D-(-)-ribose.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)